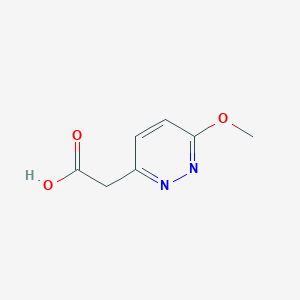
2-(6-Methoxypyridazin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridazin-3-yl)acetic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The methoxy group at position 6 and the acetic acid moiety at position 3 make this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridazin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the output .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxypyridazin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridazin-3-yl)acetic acid
- 2-(6-Ethoxypyridazin-3-yl)acetic acid
- 2-(6-Chloropyridazin-3-yl)acetic acid
Uniqueness
2-(6-Methoxypyridazin-3-yl)acetic acid stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, especially in the synthesis of novel molecules and materials .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(6-methoxypyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-3-2-5(8-9-6)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
BHQOOTOOUQHTQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
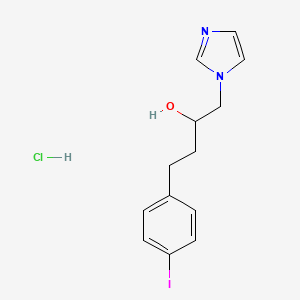
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)

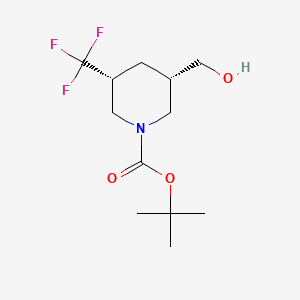
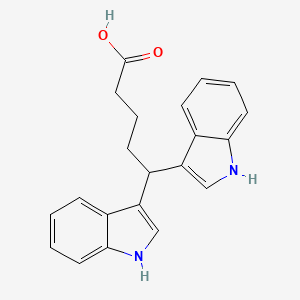
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)



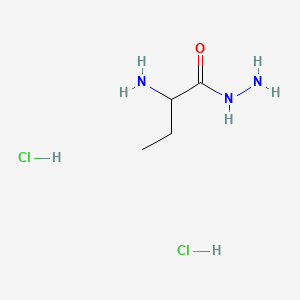
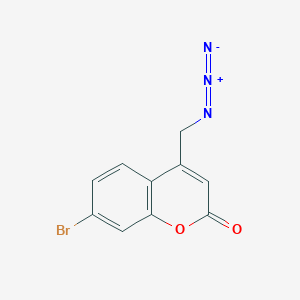
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
